molecular formula C7H8N4 B2983538 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine CAS No. 1557979-67-5

1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine

Cat. No. B2983538
CAS RN: 1557979-67-5
M. Wt: 148.169
InChI Key: JIBAMKIHUHYOQY-UHFFFAOYSA-N
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Description

“1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It belongs to the class of organic compounds known as phenylpyrazoles, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, one study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .


Physical And Chemical Properties Analysis

“1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine” is described as a colorless to light yellow liquid . Further details about its physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Antiviral and Antitumor Agents

Pyrazolo compounds have structural similarities to nucleic bases, which allows them to act as metabolites. This characteristic makes them useful in antiviral and antitumor applications, as they can interfere with the replication process of viruses or the proliferation of tumor cells .

Anti-inflammatory Applications

Some pyrazolo derivatives exhibit significant anti-inflammatory properties. They can be used to develop new medications that reduce inflammation in various medical conditions .

Antiproliferative Effects

These compounds have shown antiproliferative activities, which is crucial in the fight against cancer. They can inhibit the growth and spread of cancer cells .

Antifungal Properties

Pyrazolo derivatives also possess antifungal activities, making them candidates for developing new antifungal drugs that can treat infections caused by fungi .

Inhibitory Activity Against Carcinoma Cells

Certain pyrazolo compounds have demonstrated remarkable inhibitory activity against various carcinoma cells, including colon, breast, and lung carcinoma cells. This suggests potential applications in cancer therapy .

Synthesis Methods and Approaches

Research into the synthesis methods of pyrazolo derivatives is ongoing. Understanding these methods is essential for pharmaceutical development and the creation of new drugs with specific properties .

Mechanism of Action

Target of Action

Similar compounds have been found to target kinases such as cdk2 and PI3K , which play crucial roles in cell cycle regulation and signal transduction pathways, respectively.

Mode of Action

This can lead to changes in the phosphorylation status of downstream proteins, altering cellular processes .

Biochemical Pathways

The biochemical pathways affected by 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine are likely to be those regulated by its targets. For instance, if it targets CDK2, it could affect the cell cycle, particularly the transition from G1 to S phase . If it targets PI3K, it could impact the PI3K/AKT/mTOR pathway, influencing cell survival, growth, and proliferation .

Result of Action

The molecular and cellular effects of 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine’s action would depend on its targets and the pathways they regulate. For example, if it inhibits CDK2, it could halt cell cycle progression, potentially exerting anti-proliferative effects . If it inhibits PI3K, it could suppress the PI3K/AKT/mTOR pathway, potentially inducing apoptosis and inhibiting cell growth .

Safety and Hazards

When handling “1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine”, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

The future directions for “1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine” and similar compounds could involve further exploration of their potential as TRK inhibitors . Additionally, the development of new synthetic strategies and approaches for 1H-pyrazolo[3,4-b]pyridine derivatives could be a promising area of research .

properties

IUPAC Name

1-methylpyrazolo[3,4-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-6-4-9-3-2-5(6)7(8)10-11/h2-4H,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBAMKIHUHYOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2)C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine

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